molecular formula C8H15N3 B1322653 2-(4-Ethylpiperazin-1-yl)acetonitrile CAS No. 90206-22-7

2-(4-Ethylpiperazin-1-yl)acetonitrile

Cat. No.: B1322653
CAS No.: 90206-22-7
M. Wt: 153.22 g/mol
InChI Key: HUOKGKBTYCFARR-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)acetonitrile is an organic compound with the molecular formula C8H15N3. It is a derivative of piperazine, a heterocyclic amine, and features an ethyl group attached to the piperazine ring.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)acetonitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Ethylpiperazin-1-yl)acetonitrile typically involves the reaction of 4-ethylpiperazine with a suitable nitrile precursor. One common method is the alkylation of 4-ethylpiperazine with chloroacetonitrile under basic conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of corresponding amides or carboxylic acids.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of primary amines.

    Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)acetonitrile depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s structure allows it to interact with various molecular targets, influencing biological pathways and processes .

Comparison with Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)acetonitrile
  • 2-(4-Phenylpiperazin-1-yl)acetonitrile
  • 2-(4-Benzylpiperazin-1-yl)acetonitrile

Comparison: 2-(4-Ethylpiperazin-1-yl)acetonitrile is unique due to the presence of the ethyl group, which can influence its reactivity and interaction with biological targets. Compared to its methyl, phenyl, and benzyl analogs, the ethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3/c1-2-10-5-7-11(4-3-9)8-6-10/h2,4-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOKGKBTYCFARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70627581
Record name (4-Ethylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90206-22-7
Record name (4-Ethylpiperazin-1-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70627581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is synthesized by coupling of 1-Ethyl-piperazine and bromoacetonitrile analogously to the preparation of Intermediate 149.2 as a orange oil; ES-MS: M+=154.1: 1HNMR(DMSO-d6) 3.70 (s, 2H), 2.40-2.20 (m, 10H), 0.95 (t, 3H).
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